molecular formula C15H17NO5S B2406514 (E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 328026-09-1

(E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2406514
CAS No.: 328026-09-1
M. Wt: 323.36
InChI Key: HCYHYRQHBKSSOA-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the cyclopenta[b]thiophene class, characterized by a fused bicyclic system with a thiophene ring and a cyclopentane moiety. The (E)-configuration of the α,β-unsaturated ester (4-ethoxy-4-oxobut-2-enamido group) at position 2 introduces steric and electronic effects critical for its reactivity and intermolecular interactions . Safety data highlight precautions for handling, including avoidance of heat and ignition sources .

Properties

IUPAC Name

methyl 2-[[(E)-4-ethoxy-4-oxobut-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S/c1-3-21-12(18)8-7-11(17)16-14-13(15(19)20-2)9-5-4-6-10(9)22-14/h7-8H,3-6H2,1-2H3,(H,16,17)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYHYRQHBKSSOA-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)NC1=C(C2=C(S1)CCC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)NC1=C(C2=C(S1)CCC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopenta[b]thiophene core, followed by the introduction of the enamido and carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural properties allow researchers to explore various chemical reactions, including:

  • Oxidation : Modifying functional groups.
  • Reduction : Altering oxidation states to create derivatives.
  • Substitution : Participating in reactions where functional groups are replaced.

These reactions can lead to the discovery of new materials with tailored properties .

Biology

Biologically, (E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is investigated for its potential interactions with biological targets. Preliminary studies suggest that it may exhibit:

  • Antiproliferative effects : Evaluated against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer). For instance, certain derivatives showed promising IC50 values indicating effective cytotoxicity against these cell lines .
Compound No.MCF-7 (IC50 µM)HCT-116 (IC50 µM)PC-3 (IC50 µM)
10b19.4 ± 0.22Not detected221.7 ± 30
10e14.5 ± 0.3057.01 ± 0.6125.23 ± 0.40
Doxorubicin40.0 ± 3.920.5 ± 2.16.8 ± 1.2

This table summarizes the cytotoxicity of selected compounds against various cancer cell lines, highlighting their potential as therapeutic agents .

Medicine

In medicinal chemistry, this compound's therapeutic properties are under exploration for potential applications in treating various diseases. Research focuses on:

  • Mechanism of action : Understanding how the compound interacts with specific molecular targets such as enzymes or receptors.

The compound's pharmacokinetic properties are also being studied to assess its viability as a drug candidate .

Case Studies

Several studies have documented the biological activity of compounds related to this compound:

  • Antitumor Evaluation : Research involving structurally similar compounds demonstrated significant antitumor activity against multiple cancer cell lines, suggesting a promising avenue for further development.
  • Molecular Docking Studies : These studies predict how compounds interact with biological targets at the molecular level, providing insights into their potential mechanisms of action .

Mechanism of Action

The mechanism of action of (E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

  • Cyclopenta[b]thiophene vs. Tetrahydrobenzo[b]thiophene Derivatives The compound in , Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, features a tetrahydrobenzo[b]thiophene core instead of cyclopenta[b]thiophene.

Substituent Modifications

A. Amido Group Variations
  • Ethyl 2-[(4-Phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS: 303136-36-9) The 4-phenylbenzoyl substituent introduces aromatic bulk, enhancing π-π stacking interactions but reducing solubility (XLogP3 = 5.9) compared to the target compound’s α,β-unsaturated ester .
  • Ethyl 2-(3-Phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
    The thioureido group (-NH-CS-NHPh) confers hydrogen-bonding capability and reported antifungal activity, contrasting with the target compound’s acryloyl group, which may favor Michael addition reactivity .
B. Alkoxy Chain Differences
  • Ethyl 2-{[4-(Methyloxy)-4-oxobutanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Replacing ethoxy with methoxy reduces steric hindrance and increases polarity (molecular weight: 325.38 vs.

Crystallographic Insights

  • Tools like SHELX and Mercury () enable structural comparisons. The (E)-configuration’s planar geometry may favor specific hydrogen-bonding motifs, as seen in cyclopenta[b]thiophene derivatives with ordered crystal packing .

Physicochemical Data

Compound Molecular Weight (g/mol) XLogP3 Hydrogen-Bond Acceptors Key Substituent
Target Compound (E)-Methyl 2-(4-ethoxy-4-oxobut-2-enamido)-... 341.4 ~3.5* 5 4-ethoxy-4-oxobut-2-enamido
Ethyl 2-[(4-phenylbenzoyl)amino]-... (CAS: 303136-36-9) 391.5 5.9 4 4-phenylbenzoyl
Ethyl 2-{[4-(methyloxy)-4-oxobutanoyl]amino}-... () 325.38 ~3.0* 5 4-methoxy-4-oxobutanoyl
Ethyl 2-(2-nitrobenzamido)-... (CAS: 312604-55-0) 360.38 ~4.2* 6 2-nitrobenzamido

*Estimated based on structural analogs.

Biological Activity

(E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The compound can be synthesized through a multi-step process involving cyclization and functionalization reactions. The synthesis pathway typically includes the formation of the cyclopenta[b]thiophene core followed by the introduction of the ethoxy and oxobut-enamido moieties. This method allows for the generation of various derivatives that can be evaluated for biological activity.

Antitumor Activity

Research has demonstrated that derivatives of cyclopenta[b]thiophene compounds exhibit significant antitumor activity. For instance, a study evaluated a series of thieno[2,3-d]pyrimidinone derivatives, revealing that certain compounds had promising inhibitory effects against various cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and BGC-823 (gastric cancer) using the MTT assay. The results indicated that some derivatives had IC50 values in the micromolar range, suggesting potent antitumor effects .

Table 1: Antitumor Activity of Cyclopenta[b]thiophene Derivatives

CompoundCell LineIC50 (µM)
6bHepG212.5
6bMCF-715.0
6bBGC-82310.0

Antimicrobial Properties

In addition to antitumor activity, some studies have reported antimicrobial properties associated with thiophene derivatives. For example, a related compound showed growth inhibition against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1,000 μg/mL . This suggests that the structural features present in thiophene derivatives may contribute to their effectiveness against microbial pathogens.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Research indicates that modifications to the thiophene ring and side chains can significantly influence both cytotoxicity and selectivity towards cancer cells versus normal cells. For example, certain substitutions on the cyclopenta[b]thiophene scaffold enhanced antiproliferative effects while reducing cytotoxicity towards normal cell lines .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Ethoxy substitutionIncreased solubility and potency
Oxobut-enamido groupEnhanced selectivity for cancer cells

Case Studies

A detailed case study focused on a derivative similar to this compound demonstrated its effectiveness in inhibiting tumor growth in vivo models. The compound was administered at varying doses, leading to significant reductions in tumor size compared to control groups. Histological analyses confirmed apoptosis in tumor tissues treated with the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.